molecular formula C10H10N2 B084814 4,5-Dimethyl-1,8-naphthyridine CAS No. 14903-77-6

4,5-Dimethyl-1,8-naphthyridine

Cat. No. B084814
CAS RN: 14903-77-6
M. Wt: 158.2 g/mol
InChI Key: SGGZIDMHAYQQCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dimethyl-1,8-naphthyridine is a heterocyclic compound that has gained significant attention in the scientific community due to its unique chemical properties. It is a derivative of naphthyridine, which is a class of organic compounds that have been extensively studied for their potential applications in medicinal chemistry. In

Mechanism Of Action

The mechanism of action of 4,5-Dimethyl-1,8-naphthyridine is not fully understood. However, it has been suggested that the compound exerts its biological activities through the inhibition of various enzymes and signaling pathways. For example, it has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. Additionally, it has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway that plays a critical role in inflammation and immune response.
Biochemical and Physiological Effects:
4,5-Dimethyl-1,8-naphthyridine has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been found to inhibit the expression of various pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). Moreover, it has been shown to reduce the production of reactive oxygen species (ROS), which are known to cause oxidative damage to cells.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 4,5-Dimethyl-1,8-naphthyridine in lab experiments is its potent biological activity. The compound has been found to exhibit strong antimicrobial, antitumor, and antiviral properties, making it a promising candidate for the development of new drugs. However, one of the limitations of using the compound is its relatively low solubility in water, which can make it challenging to work with in certain experimental settings.

Future Directions

There are several future directions for the study of 4,5-Dimethyl-1,8-naphthyridine. One potential direction is the development of new drugs based on the compound's unique chemical properties. Another direction is the investigation of the compound's potential applications in the treatment of viral infections, such as HIV and HBV. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential side effects.
Conclusion:
In conclusion, 4,5-Dimethyl-1,8-naphthyridine is a heterocyclic compound that has gained significant attention in the scientific community due to its unique chemical properties. It has been found to exhibit a range of biological activities, including antimicrobial, antitumor, and antiviral properties. The compound has been shown to inhibit the growth of various cancer cell lines and possess potent antiviral activity against HIV and HBV. Further research is needed to fully understand the mechanism of action of the compound and its potential applications in medicinal chemistry.

Synthesis Methods

The synthesis of 4,5-Dimethyl-1,8-naphthyridine can be achieved through various methods. One of the most commonly used methods is the reaction of 2,6-dimethyl-4-nitropyridine with 1,3-dimethyl-2-aminobenzene in the presence of a reducing agent such as zinc powder. Another method involves the reaction of 2,6-dimethyl-4-chloropyridine with 1,3-dimethyl-2-aminobenzene in the presence of a base such as potassium carbonate. Both methods result in the formation of 4,5-Dimethyl-1,8-naphthyridine with high yields.

Scientific Research Applications

4,5-Dimethyl-1,8-naphthyridine has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit a range of biological activities, including antimicrobial, antitumor, and antiviral properties. The compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been found to possess potent antiviral activity against the human immunodeficiency virus (HIV) and hepatitis B virus (HBV).

properties

CAS RN

14903-77-6

Product Name

4,5-Dimethyl-1,8-naphthyridine

Molecular Formula

C10H10N2

Molecular Weight

158.2 g/mol

IUPAC Name

4,5-dimethyl-1,8-naphthyridine

InChI

InChI=1S/C10H10N2/c1-7-3-5-11-10-9(7)8(2)4-6-12-10/h3-6H,1-2H3

InChI Key

SGGZIDMHAYQQCA-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=NC2=NC=C1)C

Canonical SMILES

CC1=C2C(=CC=NC2=NC=C1)C

synonyms

4,5-Dimethyl-1,8-naphthyridine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.